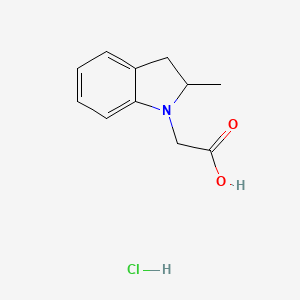

(2-Methyl-2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride

Vue d'ensemble

Description

(2-Methyl-2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride is a chemical compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole can then be further functionalized to introduce the acetic acid group.

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic methods to improve yield and efficiency. Palladium-catalyzed reactions, such as the Larock indole synthesis, are commonly used to produce highly functionalized indole units . These methods are scalable and can be optimized for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

(2-Methyl-2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indigo or other oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

Substitution: Electrophilic substitution reactions can introduce new substituents onto the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can produce indigo, a blue dye commonly used in the textile industry .

Applications De Recherche Scientifique

(2-Methyl-2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Some indole derivatives are used in pharmaceuticals for their therapeutic effects.

Industry: Indole compounds are used in the production of dyes, fragrances, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of (2-Methyl-2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. Indole derivatives can bind to various enzymes and receptors, modulating their activity. For example, they may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain .

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.

1H-Indole-3-carbaldehyde: Used in the synthesis of various pharmaceuticals and agrochemicals.

5-Hydroxyindoleacetic acid: A metabolite of serotonin, used as a biomarker in medical diagnostics.

Uniqueness

(2-Methyl-2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methyl and acetic acid groups provide additional sites for chemical modification, making it a versatile compound for research and industrial applications.

Activité Biologique

(2-Methyl-2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride, with the CAS number 938361-05-8, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₄ClNO₂

- Molar Mass : 227.69 g/mol

- Storage Conditions : Room temperature; classified as an irritant .

Research indicates that this compound may exert its biological effects through various mechanisms:

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress markers in cellular models.

- Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation and induce apoptosis in specific cancer lines, including breast and liver cancer cells .

- Anti-inflammatory Effects : In vitro studies have indicated that it can modulate inflammatory pathways, potentially reducing inflammation in various conditions .

Anticancer Activity

Several studies have explored the anticancer properties of this compound:

-

Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values reported between 5 µM to 10 µM. The compound was observed to induce apoptosis by enhancing caspase activity and altering cell cycle progression .

Cell Line IC50 (µM) Mechanism MCF-7 5 - 10 Apoptosis induction HepG2 7 - 12 Cell cycle arrest

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 40 to 50 µg/mL against various bacterial strains such as E. faecalis and K. pneumoniae. Comparatively, the inhibition zones were similar to those observed with standard antibiotics like ceftriaxone .

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of this compound:

- Alzheimer's Disease Models : In animal models of Alzheimer’s disease, this compound exhibited protective effects on neuronal cells by reducing amyloid-beta toxicity and improving cognitive functions .

Case Studies

- Study on Breast Cancer Cells : A study published in ACS Omega demonstrated that treatment with the compound resulted in a significant decrease in cell viability in MCF-7 cells after 48 hours of exposure. The study highlighted morphological changes consistent with apoptosis .

- Neuroprotection in Animal Models : Another investigation found that administration of the compound in a rat model of Alzheimer’s led to improved memory retention and reduced levels of neuroinflammation markers compared to control groups .

Propriétés

IUPAC Name |

2-(2-methyl-2,3-dihydroindol-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-8-6-9-4-2-3-5-10(9)12(8)7-11(13)14;/h2-5,8H,6-7H2,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQNQTXLGAOMIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1CC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.